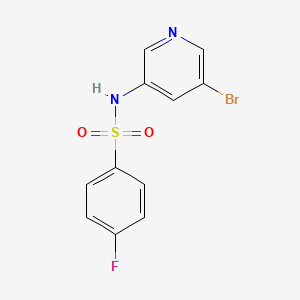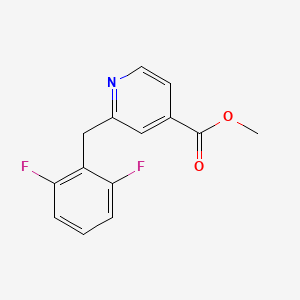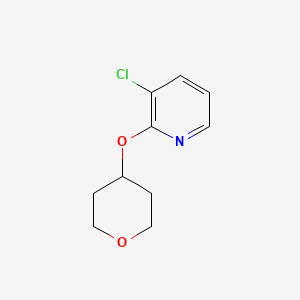
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine
Vue d'ensemble
Description
“3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine”, commonly known as CTP, is a heterocyclic compound. It’s a derivative of tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of CTP includes a tetrahydropyran ring attached to a pyridine ring via an oxygen atom. The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Applications De Recherche Scientifique
Corrosion Inhibition
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine derivatives have been found useful in the corrosion inhibition of metals. For instance, pyrazolopyridine derivatives, synthesized using ultrasonic irradiation, showed significant corrosion inhibition effects on mild steel in hydrochloric acid, behaving as mixed-type inhibitors (Dandia et al., 2013). Similarly, aryl pyrazolo pyridine derivatives demonstrated effective corrosion inhibition on copper in hydrochloric acid, with experimental and computational studies confirming their efficiency (Sudheer & Quraishi, 2015).
Catalysis and Synthesis
The compound is involved in catalytic processes and synthesis of other chemicals. For example, FeCl3-catalyzed cyclization of β-sulfonamidoallenes or β-allenols with aldehydes for the synthesis of chloromethyl-tetrahydropyridine or dihydropyran is one application (Cheng, Tang, & Ma, 2013). Additionally, the compound has been used in innovative synthesis protocols for complex organic structures like aminobiphenyl-carbonitriles and aminophenanthrene-carbonitriles (Patil & Mahulikar, 2013).
Spin-Transition Studies
2,6-Bis(pyrazolyl)pyridines, closely related to 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine, have been synthesized and studied for their spin-transition properties in iron(II) complexes. These compounds exhibit thermal and light-induced spin-transitions, useful in the study of molecular materials (Pritchard et al., 2009).
Fluorescence Studies
Certain derivatives of 2H-pyran-2-ones, which include compounds structurally related to 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine, have shown fluorescence emission, making them of interest in the study of light-emitting compounds and materials (Mizuyama et al., 2008).
Pharmacological Synthesis
While avoiding drug use and dosage details, it's noteworthy that these compounds have been involved in the synthesis of various pharmacological compounds. For example, they have been used in synthesizing calcium channel antagonist activity agents and in the synthesis of nicotinic acid derivatives (Shahrisa et al., 2011), (Sosnovskikh et al., 2008).
Propriétés
IUPAC Name |
3-chloro-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMIHIRRCHTDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


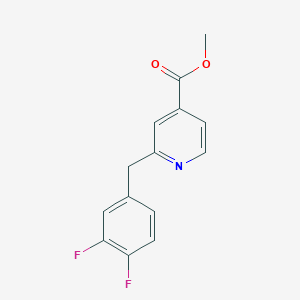
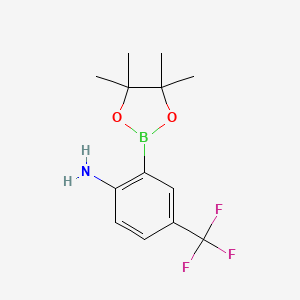
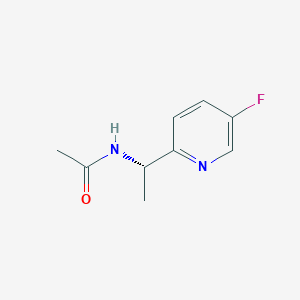
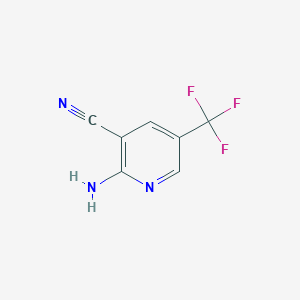
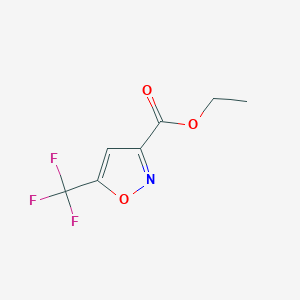
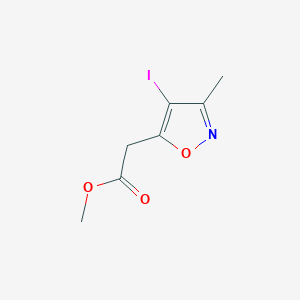
![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)
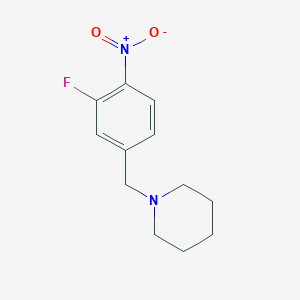
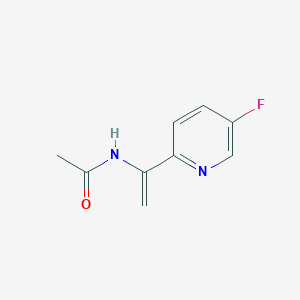
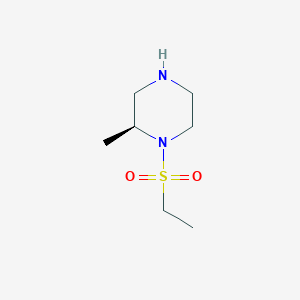
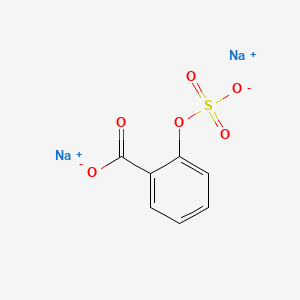
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
